5-[2-(furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine
Description
Structure and Synthesis
The compound 5-[2-(furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine features a 1,3,4-thiadiazole core with an amine group at position 2 and a 2-(furan-2-yl)ethenyl substituent at position 4. The synthesis likely involves:
Thiosemicarbazone Formation: Condensation of 5-nitrofuran-2-carbaldehyde with thiosemicarbazide under acidic conditions .
Oxidative Cyclization: Using ferric ammonium sulfate (FAS) to cyclize the thiosemicarbazone intermediate into the 1,3,4-thiadiazole ring .
Properties
IUPAC Name |
5-[2-(furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-8-11-10-7(13-8)4-3-6-2-1-5-12-6/h1-5H,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXCMIQLBKLRAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides under acidic conditions. For example, 2-amino-5-substituted-1,3,4-thiadiazoles are prepared by treating acylthiosemicarbazides with concentrated sulfuric acid, as demonstrated in studies on analogous compounds.
Procedure :
- Synthesis of Acylthiosemicarbazides : React furan-2-carbohydrazide with a suitable acyl chloride (e.g., chloroacetyl chloride) in anhydrous acetone to form the corresponding acylthiosemicarbazide.
- Cyclization : Treat the intermediate with concentrated H₂SO₄ at room temperature, inducing cyclization to yield 2-amino-5-(furan-2-yl)-1,3,4-thiadiazole.
Key Data :
- Yield : ~65–75% (based on analogous syntheses).
- Characterization : NMR (¹H, ¹³C), HR-MS, and HPLC confirm structure and purity.
Introduction of the Ethenyl Group via Condensation
Knoevenagel Condensation
The ethenyl bridge is introduced through a condensation reaction between a furfural derivative and a thiadiazole bearing an active methylene group.
Procedure :
- Preparation of 2-Amino-5-formyl-1,3,4-thiadiazole : Oxidize 2-amino-5-methyl-1,3,4-thiadiazole using MnO₂ in acetic acid.
- Condensation : React the formyl derivative with furan-2-carbaldehyde in ethanol under basic conditions (e.g., piperidine) to form the ethenyl linkage.
Reaction Conditions :
- Solvent : Ethanol or acetonitrile.
- Temperature : Reflux (70–80°C).
- Catalyst : Piperidine (10 mol%).
Key Data :
Cross-Coupling Strategies
Heck Coupling
Palladium-catalyzed coupling introduces the ethenylfuran group post-cyclization.
Procedure :
- Synthesis of 2-Amino-5-bromo-1,3,4-thiadiazole : Brominate the 5-position of the thiadiazole using N-bromosuccinimide (NBS).
- Coupling with Furan-2-ylvinylboronic Acid : Use Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and DMF as solvent at 100°C.
Key Data :
One-Pot Synthesis from Furyl-Substituted Precursors
Simultaneous Cyclization and Functionalization
A streamlined approach combines thiadiazole formation and ethenyl group introduction in a single pot.
Procedure :
- React furan-2-acrylic acid hydrazide with thiocarbonyl diimidazole in acetonitrile.
- Add H₂SO₄ to catalyze cyclization, directly yielding the target compound.
Advantages :
Optimization and Challenges
Reaction Condition Optimization
Characterization and Validation
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclization | 65–75 | >95 | High regioselectivity | Multi-step synthesis |
| Knoevenagel | 60–70 | 90–95 | Direct ethenyl formation | Requires pre-functionalized aldehyde |
| Heck Coupling | 50–60 | >95 | Modular boronic acid use | Palladium catalyst cost |
| One-Pot Synthesis | 70 | 95 | Step economy | Sensitivity to stoichiometry |
Chemical Reactions Analysis
Types of Reactions
5-[2-(furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiadiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine exhibits significant biological activities, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
The compound has demonstrated substantial antibacterial and antifungal properties. Research indicates:
- Antibacterial Activity : Effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). For instance, in disc diffusion assays, it showed inhibition zones of up to 18 mm against E. coli with a minimum inhibitory concentration (MIC) of 64 μg/mL .
- Antifungal Activity : Exhibited moderate antifungal effects against strains like Candida albicans and Aspergillus niger, outperforming some standard antifungal agents .
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|---|
| A1 | Staphylococcus aureus | 15 | 32 |
| A2 | Escherichia coli | 18 | 64 |
| B2 | Aspergillus niger | 20 | 42 |
Anticancer Activity
The compound has shown potential growth inhibitory activity against various human tumor cell lines. Similar thiadiazole derivatives have been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of the furan ring may enhance these effects by facilitating interactions with cellular targets.
Applications in Medicine
Given its diverse biological activities, 5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine is being explored for several therapeutic applications:
- Antimicrobial Agents : Due to its effectiveness against various pathogens, it can be developed into new antimicrobial formulations.
- Anticancer Therapeutics : Its ability to inhibit tumor growth positions it as a candidate for anticancer drug development.
- Enzyme Inhibitors : The compound's structure suggests potential as an inhibitor for specific enzymes implicated in various diseases .
Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives similar to 5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine:
- Study on Antimicrobial Efficacy : A comparative study demonstrated that derivatives exhibited significant antibacterial effects against multi-drug resistant strains, emphasizing the need for novel antimicrobial agents in clinical settings.
- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that compounds with similar structures could induce apoptosis through mitochondrial pathways, showcasing their potential in cancer therapy.
Mechanism of Action
The mechanism of action of 5-[2-(furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors involved in microbial and cancer cell proliferation.
Pathways Involved: Inhibition of DNA synthesis and disruption of cell membrane integrity in microbes; induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Antifungal Activity : The furan-containing thiazole derivatives (e.g., ) exhibit moderate activity (MIC = 250 µg/mL) but are less potent than fluconazole (MIC = 2 µg/mL). The target compound’s ethenyl-furan group may improve activity due to enhanced π-stacking .
- Anticancer Potential: Halogenated phenyl groups (e.g., 4-chloro-2-nitrophenyl in ) show IC50 values of 125 µg/mL against MCF-7 cells. The target compound’s furan substituent could modulate cytotoxicity via redox interactions .
Electronic and Physicochemical Properties
Substituents influence solubility, logP, and electronic properties:
Table 2: Physicochemical Comparisons
Key Observations :
Structure-Activity Relationships (SAR)
Electron-Donating Groups : Furan’s electron-rich nature may enhance binding to fungal cytochrome P450 enzymes .
Planarity : The ethenyl linker in the target compound could improve DNA intercalation in cancer cells compared to bulkier substituents .
Halogenation : Chloro and nitro groups () increase cytotoxicity but may reduce selectivity.
Biological Activity
5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, synthesis, and potential applications in medicine.
Chemical Structure and Properties
The compound has the following chemical formula: . Its IUPAC name is 5-[(E)-2-(furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-ylamine. The structure features a thiadiazole ring fused with a furan moiety, which is crucial for its biological activity.
Synthesis
The synthesis of 5-[2-(furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic methodologies have been explored to optimize yield and purity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of thiadiazole derivatives. For instance, one study demonstrated that related compounds exhibited significant anti-Tobacco Mosaic Virus (TMV) activity with induction potencies ranging from 58.72% to 61.03% at concentrations of 50 µg/mL, outperforming standard reference drugs like ninamycin and tiadinil . This suggests that the structural features of thiadiazole derivatives contribute to their efficacy as antiviral agents.
Antitumor Activity
Thiadiazole derivatives have shown promising antitumor properties. A comparative analysis indicated that certain analogues displayed IC50 values comparable to established chemotherapeutics such as doxorubicin. For example, one derivative demonstrated an IC50 value of 12.8 µg/mL against MCF-7 breast cancer cells . These findings underscore the potential of 5-[2-(furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine in cancer therapy.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research indicates moderate to good activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against Staphylococcus aureus and Escherichia coli . This broad-spectrum activity highlights its potential as an antimicrobial agent.
Case Studies
- Antiviral Efficacy : In a study focusing on the antiviral effects of thiadiazole derivatives, compounds were tested for their ability to inhibit TMV. The results indicated that modifications to the thiadiazole structure significantly enhanced antiviral activity compared to standard treatments .
- Antitumor Activity : A series of thiadiazole derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. One notable compound showed substantial antitumor activity with an IC50 value that was competitive with leading chemotherapeutic agents .
Data Summary Table
Q & A
Q. What are the standard synthetic routes for 5-[2-(furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine, and how can purity be optimized?
The synthesis typically involves cyclocondensation of furan-substituted precursors with thiosemicarbazide or hydrazine derivatives. For example:
- Step 1 : React 2-furanacrylic acid derivatives with thiosemicarbazide in ethanol under reflux to form a thiosemicarbazone intermediate.
- Step 2 : Cyclize the intermediate using concentrated H₂SO₄ or iodine/KI under controlled conditions to form the thiadiazole core .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) improves purity. Ultrasound-assisted synthesis reduces reaction time and enhances yield (e.g., 20–30% efficiency gain) .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR/FT-IR : Confirm the presence of the thiadiazole NH₂ group (δ 5.8–6.2 ppm in ¹H NMR; N-H stretch at ~3400 cm⁻¹ in IR) and furan C=C bonds (IR ~1600 cm⁻¹) .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 248.04 for C₈H₇N₃OS).
- X-ray Crystallography : Resolve π-π stacking interactions between the thiadiazole and furan rings using SHELXL or WinGX software . For example, C–S bond lengths in thiadiazoles typically range from 1.65–1.72 Å .
Q. How are biological activities (e.g., antimicrobial, anticancer) evaluated for this compound?
- In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and MTT assays for cytotoxicity (IC₅₀) in cancer cell lines (e.g., MCF-7, HeLa) .
- Docking studies : Screen against targets like topoisomerase II or tubulin using AutoDock Vina, with binding affinity compared to reference drugs (e.g., doxorubicin) .
Advanced Research Questions
Q. How can DFT calculations guide the optimization of electronic properties and reactivity?
- Methodology : Use B3LYP/6-311++G(d,p) to calculate frontier orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution. For example, the furan ring’s electron-withdrawing effect lowers the LUMO energy (~2.1 eV), enhancing electrophilic reactivity .
- Validation : Compare computed bond lengths/angles with X-ray data (RMSD < 0.02 Å) to ensure accuracy .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for thiadiazole derivatives?
Q. What challenges arise in crystallographic refinement of thiadiazole derivatives, and how are they addressed?
- Disorder in the Furan Ring : Common due to rotational flexibility. Mitigate by collecting data at low temperature (100 K) and applying restraints in SHELXL .
- Weak Diffraction : Use synchrotron radiation (λ = 0.7–1.0 Å) for small crystals (<0.1 mm³). For twinned crystals, apply the TwinRotMat algorithm in WinGX .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
